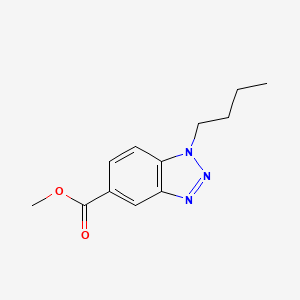

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate

Description

Chemical Classification and Nomenclature

This compound belongs to the heterocyclic compound class, specifically categorized within the benzotriazole subfamily of nitrogen-containing aromatic systems. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official designation being methyl 1-butylbenzotriazole-5-carboxylate. This compound exhibits the molecular formula C₁₂H₁₅N₃O₂ with a precise molecular weight of 233.27 grams per mole, establishing its identity within chemical databases and research literature.

The nomenclature system reflects the compound's structural complexity, incorporating multiple functional group descriptors that define its chemical identity. The benzotriazole core structure provides the fundamental heterocyclic framework, while the specific positional substitutions create the unique chemical signature. The 1-butyl designation indicates the presence of a four-carbon alkyl chain attached to the first nitrogen atom of the triazole ring system. The 5-carboxylate methyl ester functionality represents the esterified carboxylic acid group positioned on the benzene ring portion of the fused heterocyclic system.

Chemical database systems recognize this compound through various synonyms and alternative naming conventions. The most commonly encountered alternative designation is 1H-Benzotriazole-5-carboxylic acid, 1-butyl-, methyl ester, which emphasizes the relationship to the parent carboxylic acid structure. The MDL number MFCD22421553 serves as an additional unique identifier within chemical information systems, facilitating precise compound identification across different research platforms.

Historical Context and Development

The development of this compound emerged from systematic investigations into benzotriazole derivative synthesis that gained momentum during the late twentieth century. Historical research into benzotriazole chemistry established the foundational understanding necessary for creating more complex substituted derivatives. The parent benzotriazole compound, first synthesized through monodiazotization of ortho-phenylenediamine using sodium nitrite and acetic acid, provided the structural template for subsequent derivatization efforts.

Research into nitrogen-heterocycle alkylation methodologies contributed significantly to the development of compounds like this compound. Investigations by various research groups during the early 2000s demonstrated efficient nitrogen-alkylation procedures using ionic liquid systems, particularly 1-butyl-3-methylimidazolium tetrafluoroborate, which achieved high yields in benzotriazole derivatization reactions. These methodological advances enabled the practical synthesis of complex benzotriazole derivatives with specific substitution patterns.

The carboxylate esterification component of this compound's development drew upon established organic synthesis principles for converting carboxylic acids to their corresponding methyl esters. The combination of nitrogen-alkylation and esterification chemistries represented a convergent synthetic approach that allowed researchers to access highly functionalized benzotriazole derivatives with controlled substitution patterns. Patent literature from the 2010s documents specific synthetic procedures for creating butyl-substituted benzotriazole derivatives, indicating growing industrial interest in these specialized compounds.

Significance in Chemical Research

This compound occupies a significant position within chemical research due to its unique combination of structural features that enable diverse applications. The compound's significance stems from its ability to serve as both a synthetic intermediate and a functional molecule in its own right. Research investigations have demonstrated that benzotriazole derivatives exhibit remarkable versatility in coordination chemistry, serving as ligands for metal complex formation and participating in supramolecular assembly processes.

The ester functionality within this compound provides opportunities for further chemical modification through hydrolysis, transesterification, or amidation reactions. This reactivity profile makes the compound valuable as a synthetic building block for creating more complex molecular architectures. The carboxylate group enables coordination with metal centers, while the butyl substitution influences solubility characteristics and steric interactions. These combined properties create a versatile platform for developing specialized materials and chemical systems.

Contemporary research applications of this compound extend into multiple domains of chemical science. The benzotriazole core structure contributes to applications in materials science, particularly in the development of ultraviolet light stabilizers and corrosion inhibitors. The specific substitution pattern of this compound modifies these baseline properties, potentially creating specialized performance characteristics suitable for targeted applications.

Table 1: Key Chemical Research Applications

| Application Domain | Specific Function | Research Focus |

|---|---|---|

| Coordination Chemistry | Metal Complex Formation | Ligand Behavior Studies |

| Materials Science | UV Stabilization | Polymer Additive Development |

| Synthetic Chemistry | Building Block Synthesis | Methodology Development |

| Analytical Chemistry | Reference Standards | Quantitative Analysis |

Relationship to Benzotriazole Derivatives

This compound exists within a broader family of benzotriazole derivatives that share common structural features while exhibiting distinct chemical and physical properties. The parent benzotriazole compound serves as the foundational structure from which numerous derivatives have been developed through systematic modification approaches. The relationship between this specific compound and other benzotriazole derivatives illustrates the systematic approach to heterocyclic chemistry development.

Comparative analysis with related benzotriazole derivatives reveals the impact of specific substitution patterns on molecular properties. The methyl benzotriazole-5-carboxylate derivative, bearing Chemical Abstracts Service number 113053-50-2, represents the direct precursor to the butyl-substituted compound, differing only in the alkyl chain length at the 1-position. This structural comparison enables researchers to understand the influence of alkyl chain modification on chemical behavior and application potential.

The benzotriazole-5-carboxylic acid parent compound, with Chemical Abstracts Service number 23814-12-2, provides insight into the role of esterification in modifying compound properties. Research has demonstrated that the carboxylic acid derivative exhibits different solubility characteristics and coordination behavior compared to its esterified analogues. The conversion from carboxylic acid to methyl ester functionality alters both the electronic properties and the steric environment around the reactive site, influencing subsequent chemical transformations.

Table 2: Comparative Analysis of Related Benzotriazole Derivatives

| Compound | CAS Number | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| Benzotriazole | N/A | C₆H₅N₃ | Unsubstituted parent structure |

| Benzotriazole-5-carboxylic acid | 23814-12-2 | C₇H₅N₃O₂ | Carboxylic acid functionality |

| Methyl benzotriazole-5-carboxylate | 113053-50-2 | C₈H₇N₃O₂ | Methyl ester with no alkyl substitution |

| This compound | 1400644-56-5 | C₁₂H₁₅N₃O₂ | Butyl substitution plus methyl ester |

Research Methodology Overview

Contemporary research methodologies for investigating this compound employ sophisticated analytical techniques to characterize structural, chemical, and physical properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, providing detailed information about molecular architecture and substitution patterns. Proton nuclear magnetic resonance analysis enables identification of characteristic chemical shifts associated with the benzotriazole aromatic system, the butyl alkyl chain, and the methyl ester functionality.

Mass spectrometry techniques contribute essential molecular weight confirmation and fragmentation pattern analysis for compound identification and purity assessment. High-resolution mass spectrometry provides precise molecular weight determination that supports structural assignments and enables detection of synthetic impurities or degradation products. The molecular ion peak at mass-to-charge ratio 233.27 serves as a diagnostic feature for compound identification.

Synthetic methodology development represents a crucial research focus, with investigations exploring optimized reaction conditions for compound preparation. Research has demonstrated that ionic liquid-mediated alkylation reactions provide efficient pathways for benzotriazole nitrogen substitution, achieving high yields under mild reaction conditions. Patent literature documents specific synthetic procedures employing ethanol solutions containing sodium ethoxide for benzotriazole alkylation reactions, followed by phase-transfer catalysis techniques for product isolation.

Crystallographic analysis methods enable detailed understanding of solid-state structure and molecular packing arrangements. X-ray diffraction studies provide precise bond lengths, bond angles, and intermolecular interaction patterns that inform theoretical calculations and property predictions. The melting point determination, reported at 177-179°C for related methyl benzotriazole-5-carboxylate derivatives, provides important physical property data for compound characterization.

Table 3: Analytical Methodology Summary

| Analytical Technique | Primary Application | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance | Structural Elucidation | Molecular Architecture Details |

| Mass Spectrometry | Molecular Weight Confirmation | Fragmentation Patterns |

| Chromatography | Purity Assessment | Compound Separation |

| Crystallography | Solid-State Analysis | Molecular Packing Information |

| Spectrophotometry | Electronic Properties | Absorption Characteristics |

Properties

IUPAC Name |

methyl 1-butylbenzotriazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-3-4-7-15-11-6-5-9(12(16)17-2)8-10(11)13-14-15/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZKGLJAFWRYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Methyl Benzotriazole to Carboxy Benzotriazole

A key step in the preparation of benzotriazole carboxylates is the oxidation of methyl-substituted benzotriazoles to their carboxyl derivatives. According to a Chinese patent (CN101029031A), methyl benzotriazoles (such as 4-methyl or 5-methyl benzotriazole) are oxidized using potassium permanganate in aqueous media under reflux conditions to yield carboxy benzotriazoles with high yields (up to 98%).

| Parameter | Condition |

|---|---|

| Starting material | 4-methyl or 5-methyl benzotriazole (20 g) |

| Oxidant | Potassium permanganate (6–8 equivalents) |

| Solvent | Distilled water (400–500 mL) |

| Temperature | 65–85 °C |

| Reaction time | 5–8 hours reflux |

| Work-up | Filtration of manganese dioxide, acidification to pH 2.6–3.5, precipitation, filtration, drying |

| Yield | 95–98% (carboxy benzotriazole) |

$$

\text{Methyl benzotriazole} + \text{KMnO}4 \xrightarrow{\text{H}2\text{O}, \text{heat}} \text{Carboxy benzotriazole} + \text{MnO}_2

$$

This oxidation step is crucial as it introduces the carboxyl group at the 5-position of the benzotriazole ring, setting the stage for further functionalization.

The introduction of the butyl group at the N-1 position of benzotriazole is commonly achieved via nucleophilic substitution reactions using alkyl halides.

N-Alkylation Using Alkyl Halides

- The benzotriazole nitrogen is deprotonated using a base such as sodium hydride or sodium amide.

- The resulting anion reacts with an alkyl halide (e.g., butyl bromide or butyl chloride) to form the N-butyl benzotriazole derivative.

This step is typically performed in aprotic solvents like dry toluene or dimethylformamide under reflux conditions to ensure complete alkylation.

Following the introduction of the carboxyl group and N-alkylation, the carboxylic acid functionality is converted to the methyl ester.

Fischer Esterification

- The carboxylic acid derivative is reacted with methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalyst).

- The reaction is refluxed for several hours to drive ester formation.

- The methyl ester is then isolated by standard work-up procedures including extraction, washing, and purification.

Integrated Synthetic Route for this compound

Based on the above steps, a plausible synthetic sequence is:

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Oxidation | Methyl benzotriazole + KMnO4, H2O, reflux 65–85 °C 5–8 h | Carboxy benzotriazole | 95–98 |

| 2 | N-Alkylation | Carboxy benzotriazole + NaNH2, butyl bromide, toluene reflux 4–9 h | N-butyl carboxy benzotriazole | 70–85* |

| 3 | Esterification | N-butyl carboxy benzotriazole + MeOH, acid catalyst reflux 4–8 h | This compound | 75–90* |

*Yields for alkylation and esterification are estimated based on analogous benzotriazole derivative syntheses reported in literature.

Research Findings and Analytical Data

- The oxidation step using potassium permanganate is favored due to its simplicity, mild reaction conditions, and high yield. The reaction proceeds smoothly in aqueous media with easy removal of manganese dioxide by filtration.

- N-alkylation reactions require careful control of stoichiometry and reaction time to avoid over-alkylation or side reactions. Use of strong bases and dry solvents improves selectivity.

- Esterification under acidic conditions is a classical approach to methyl ester formation, providing good yields and purity.

- Spectroscopic analyses such as ^1H NMR confirm the successful alkylation and esterification steps. For example, the disappearance of NH proton signals and appearance of methyl ester signals around δ 3.7 ppm in ^1H NMR are indicative of the desired product formation.

Summary and Advantages of the Synthesis Method

| Feature | Description |

|---|---|

| Starting materials | Readily available methyl benzotriazoles and butyl halides |

| Oxidation step | High yield, mild aqueous conditions, simple work-up |

| Alkylation step | Efficient N-alkylation with good selectivity |

| Esterification | Classical, reliable methyl ester formation |

| Overall yield | High overall yield (>60% combined) |

| Economic and practical aspects | Scalable, cost-effective, suitable for industrial preparation |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Corrosion Inhibition

One of the primary applications of methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is as a corrosion inhibitor. It effectively prevents metal oxidation by forming a protective layer on metal surfaces. This property is particularly useful in industries where metals are exposed to harsh environments.

| Property | Details |

|---|---|

| Mechanism | Forms a passive layer on metal surfaces preventing oxidation |

| Effectiveness | High efficiency in protecting copper and its alloys from corrosion |

| Applications | Used in heritage conservation and various industrial processes |

Pharmaceutical Applications

This compound has shown promise in pharmaceutical research due to its biological activity. It can act as an enzyme inhibitor and has potential therapeutic applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex molecules.

| Reaction Type | Details |

|---|---|

| Oxidation | Can be oxidized using agents like potassium permanganate |

| Reduction | Reduction reactions can be performed using lithium aluminum hydride |

| Substitution | Nucleophilic substitutions allow for the introduction of different groups |

The biological activities of this compound include:

Antimicrobial Activity

Research indicates significant antimicrobial properties against various bacteria:

Mechanism of Action

The mechanism of action of Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position

Methyl 1H-1,2,3-benzotriazole-5-carboxylate (CAS 113053-50-2)

- Structure : Unsubstituted (H) at the 1-position.

- Properties : Melting point: 177–179°C; boiling point: 349.3°C at 760 mmHg.

- Applications : Serves as a precursor for further functionalization. Its lack of alkyl substitution reduces steric hindrance, enhancing reactivity in coupling reactions .

Methyl 1-cyclohexyl/cyclopentyl/cyclopropyl-1,2,3-benzotriazole-5-carboxylate

- Structure : Cyclohexyl (CAS 1400645-00-2), cyclopentyl (1400645-30-8), or cyclopropyl (887350-84-7) groups at the 1-position.

- These derivatives are synthesized in high purity (98%), suggesting robust synthetic protocols .

- Research Use : Cycloalkyl groups may enhance thermal stability, making them suitable for high-temperature applications .

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate

Ester Group and Aromatic Ring Modifications

Ethyl 7-bromo-1-propyl-1,2,3-benzotriazole-5-carboxylate (CAS 1820686-19-8)

- Structure : Ethyl ester (vs. methyl) and bromine at the 7-position.

- Properties : Molecular weight: 312.16 g/mol. The bromine atom increases molecular weight and may enhance halogen bonding interactions in crystal engineering .

- Applications : Brominated analogs are valuable in cross-coupling reactions for pharmaceutical intermediates .

Methyl 7-amino-2H-1,2,3-benzotriazole-5-carboxylate

- Structure: Amino group at the 7-position and unsubstituted 1-position.

- Priced at €299.00/g, indicating specialized use in medicinal chemistry .

Comparison with Benzoxazole Analogs

Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates

- Structure : Benzoxazole core (oxygen instead of triazole nitrogen).

- Synthesis: Prepared via refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids, differing from triazole synthesis routes .

- Properties : Benzoxazoles generally exhibit lower thermal stability than benzotriazoles due to reduced aromaticity .

Key Research Findings

- Synthetic Accessibility : Linear alkyl chains (e.g., butyl) are easier to introduce via alkylation than bulky cycloalkyl groups, which require specialized catalysts .

- Electronic Effects: Electron-withdrawing groups (e.g., bromine) enhance electrophilic reactivity, while electron-donating groups (e.g., amino) improve solubility .

- Safety Profiles : Butyl and isopropyl derivatives share similar hazards (e.g., acute toxicity, skin irritation), likely due to the triazole core’s stability and persistence .

Biological Activity

Methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and potential therapeutic applications.

This compound exhibits a variety of chemical properties that facilitate its interaction with biological systems. The compound acts primarily through:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and altering enzymatic pathways.

- Metal Ion Coordination : The compound can form stable coordination complexes with metal ions, influencing the activity of metalloenzymes and other proteins involved in cellular signaling.

- Gene Expression Modulation : By interacting with transcription factors and DNA-binding proteins, it can influence gene expression patterns, affecting cellular behavior.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of various benzotriazole derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant activity against Staphylococcus aureus strains with MIC values comparable to standard antibiotics .

Cytotoxicity in Cancer Research

Research involving this compound indicated that it induces apoptosis in several cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : Exhibited IC50 values in the micromolar range (approximately 15.63 µM), indicating substantial cytotoxicity .

- U-937 (Monocytic Leukemia) : Demonstrated similar apoptotic effects with potential for therapeutic application in leukemia treatment .

Enzyme Interaction Studies

The compound's ability to interact with various enzymes has been extensively studied. In particular:

- It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, leading to altered cellular metabolism and energy production.

- Its interaction with metal ions enhances or inhibits the activity of metalloenzymes critical for cellular functions.

Dosage and Temporal Effects

The biological effects of this compound are dose-dependent:

- Low Doses : May enhance enzyme activity or exhibit minimal cytotoxicity.

- High Doses : Can lead to significant toxicity and disruption of normal cellular processes, necessitating careful dosage determination in therapeutic contexts.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare methyl 1-butyl-1,2,3-benzotriazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions involving benzotriazole derivatives and alkylating agents. For example, analogous procedures involve refluxing 3-amino-4-hydroxybenzoate esters with appropriate acids or alkyl halides under controlled conditions (e.g., 15 hours at 80–100°C) . Optimization may include adjusting solvent polarity (e.g., DMF or THF), catalyst selection (e.g., KCO), and stoichiometric ratios to improve yield and purity.

Q. How is the structural identity of this compound confirmed in academic research?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : Analyze H and C NMR for characteristic peaks (e.g., ester carbonyl at ~170 ppm, benzotriazole protons at 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm the exact mass (e.g., 219.1008 for the methyl ester derivative) .

- X-ray Crystallography : Single-crystal diffraction with programs like SHELXL refines bond lengths and angles, resolving ambiguities in regiochemistry .

Q. What are the key physicochemical properties to consider during experimental design?

- Methodology : Prioritize solubility (test in DMSO, ethanol, or aqueous buffers), thermal stability (TGA/DSC), and photostability (UV-Vis exposure). For example, analogs like methyl benzotriazole carboxylates exhibit moderate water solubility but high organic solvent compatibility . Stability under acidic/basic conditions should be assessed via HPLC monitoring .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

- Methodology : Use SHELXL for iterative refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding networks. Tools like WinGX and ORTEP visualize anisotropic displacement, while R-factor analysis (e.g., R1 < 0.05) validates model accuracy . For twinned crystals, employ TWINLAW in SHELXL to partition overlapping reflections .

Q. What strategies address contradictions between computational predictions and experimental spectral data?

- Methodology : Cross-validate using:

- DFT Calculations : Compare computed H NMR chemical shifts (Gaussian, ORCA) with experimental data to identify misassigned peaks .

- Tandem MS/MS : Fragment ion analysis resolves isomeric ambiguities (e.g., differentiating N1 vs. N2 alkylation on benzotriazole) .

Q. What safety protocols are critical when handling this compound in a research setting?

- Methodology : Based on GHS classifications of analogous compounds:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to mitigate inhalation risks (Category 4 acute toxicity) .

- Ventilation : Use fume hoods for weighing and reactions. Store in sealed containers away from oxidizers .

Q. How can computational modeling predict reactivity or biological activity?

- Methodology :

- Molecular Docking : Screen against target proteins (e.g., CYP450 enzymes) using AutoDock Vina to identify potential inhibitory effects .

- QSAR Studies : Correlate substituent effects (e.g., butyl chain length) with logP or IC values for structure-activity relationships .

Q. What analytical techniques are suitable for studying degradation pathways?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.